molecular formula C20H11N2Na3O11S3 B1199604 Hydroxynaphthol blue CAS No. 63451-35-4

Hydroxynaphthol blue

Cat. No. B1199604
CAS RN: 63451-35-4
M. Wt: 620.5 g/mol
InChI Key: AUIINJJXRXMPGT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

HNB is synthesized through a cyclodehydration route, leading to compounds with significant optical properties influenced by the solution's pH. For instance, at higher pH values, deprotonation yields a merocyanine-type dye exhibiting red-shifted absorption bands and dual emission. This synthesis process underscores HNB's photoacidic behavior and its interaction with cucurbit[7]uril, affecting its acidity levels in both ground and excited states (Becher et al., 2017).

Molecular Structure Analysis

HNB's molecular structure is pivotal in its interaction with various analytes and ions. Its complex formation capabilities, particularly with lanthanide and alkaline earth metals, highlight its role in spectrophotometry. The formation constants calculated for these complexes underline the importance of HNB's structure in its analytical applications (Brittain, 1978).

Chemical Reactions and Properties

Chemical reactions involving HNB, such as its role in visual detection assays and colorimetric LAMP (Loop-Mediated Isothermal Amplification), underscore its chemical reactivity. HNB's interaction with hydrogen peroxide, leading to color changes from violet to sky blue, exemplifies its utility in DNA and RNA detection without the need for thermal cycling (Goto et al., 2009).

Physical Properties Analysis

The physical properties of HNB, such as its solvatochromic behavior in different solvents, are crucial for its application in analytical chemistry. The shifts in its visible absorption band in polar and protic solvents, resulting in color changes, are indicative of its physical interaction with the solvent environment, impacting its analytical utility (Rad‐Moghadam et al., 2016).

Chemical Properties Analysis

HNB's chemical properties, such as its role in the spectrophotometric and derivative spectrophotometric determination of metals like aluminium, showcase its versatility as an analytical reagent. The development of colorimetric assays based on HNB for various analytes highlights its widespread applicability and the influence of its chemical properties on analytical outcomes (Ferreira et al., 1994).

Scientific Research Applications

  • Detection of Human Papillomavirus (HPV) Genotypes : Luo et al. (2011) established a colorimetric loop-mediated isothermal amplification (LAMP) method using HNB for detecting high-risk HPV genotypes. This method proved to be specific and sensitive, with a detection sensitivity comparable to real-time PCR (Luo et al., 2011).

  • Detection of Pathogenic Bacteria : Soli et al. (2013) evaluated the use of HNB in LAMP end-point detection methods for pathogens like Salmonella, Shigella, and Vibrio cholerae. They found that colorimetric dyes like HNB increased sensitivity compared to visual and automated turbidity readings (Soli et al., 2013).

  • Ultramicrodetermination of Alkaline Earth and Lanthanide Elements : Brittain (1978) reported an improved spectrophotometric method using HNB for determining alkaline earth and lanthanide elements. This method enabled detecting these elements at very low concentration levels (Brittain, 1978).

  • Determination of Calcium in Tobacco : A study by Shu (2000) utilized HNB in a spectrophotometric method for determining calcium in tobacco, showing its applicability in industrial contexts (Shu, 2000).

  • Detection of Influenza A (H7N9) Virus : Nie et al. (2013) developed a subtype-specific reverse transcription LAMP assay with HNB for detecting human-infected influenza A (H7N9) virus. This assay's sensitivity was comparable to validated real-time PCR assays (Nie et al., 2013).

  • Detection of Human African Trypanosomiasis (HAT) : Wastling et al. (2010) compared various endpoint detection methods for LAMP assays in HAT. They concluded that HNB was the best method for easy, accurate, and reliable interpretation of LAMP assays for HAT (Wastling et al., 2010).

  • Detection of Transition Metal Leaching in Metal Affinity Chromatography : Kokhan and Marzolf (2019) presented a study on the use of HNB as an indicator for various divalent metal cations, especially in the context of detecting metal leaching in immobilized metal-affinity chromatography (Kokhan & Marzolf, 2019).

  • Titration of Calcium : Itoh and Ueno (1970) determined the acid dissociation constants and chelate stability constants for calcium using HNB. They found HNB suitable for the titration of calcium at specific pH levels (Itoh & Ueno, 1970).

  • Point-of-Care Chlamydia trachomatis Detection : Somboonna and Choopara (2019) described a methodology using LAMP coupled with HNB for detecting Chlamydia trachomatis in vaginal swabs, emphasizing its simplicity and safety (Somboonna & Choopara, 2019).

Safety And Hazards

Hydroxynaphthol Blue can cause serious eye irritation . Inhalation may irritate the nose, throat, and upper respiratory tract, and ingestion of large quantities may cause gastrointestinal irritation, nausea, and vomiting . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Future Directions

Hydroxynaphthol Blue has been used in the development of a novel single nucleotide polymorphism loop-mediated isothermal amplification (SNP–LAMP) approach for the easier and quicker detection of pyrimethamine resistance in Plasmodium falciparum malaria . This suggests potential future applications in the field of molecular diagnostics.

properties

IUPAC Name

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIINJJXRXMPGT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N2Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069852
Record name Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Hydroxynaphthol blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1968
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hydroxynaphthol blue

CAS RN

63451-35-4
Record name Hydroxynaphthol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium 3-hydroxy-4-((2-hydroxy-4-sulphonato-1-naphthyl)azo)naphthalene-2,7-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 3-hydroxy-4-[(2-hydroxy-4-sulphonato-1-naphthyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydroxynaphthol blue
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5SKF7S6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxynaphthol blue
Reactant of Route 2
Reactant of Route 2
Hydroxynaphthol blue
Reactant of Route 3
Reactant of Route 3
Hydroxynaphthol blue
Reactant of Route 4
Reactant of Route 4
Hydroxynaphthol blue
Reactant of Route 5
Hydroxynaphthol blue
Reactant of Route 6
Hydroxynaphthol blue

Citations

For This Compound
1,430
Citations
X Ma, Y Shu, K Nie, M Qin, D Wang, R Gao… - Journal of virological …, 2010 - Elsevier
… The reaction was performed in one step in a single tube at 65C for 60min with the addition of hydroxynaphthol blue (HNB) dye prior to amplification. The detection limit of the RT-LAMP …
Number of citations: 118 www.sciencedirect.com
SLC Ferreira, BF Santos, JB de Andrade, ACS Costa - Microchimica Acta, 1996 - Springer
The reaction of nickel(II) cation with hydroxynaphthol blue (HNB) in aqueous media at pH 5.2–6.0 results in a red complex that is stable for at least 2h. Beer's Law is obeyed up to 3.2 μg/…
Number of citations: 14 link.springer.com
I Choopara, N Arunrut, W Kiatpathomchai… - Letters in Applied …, 2017 - academic.oup.com
We developed an assay comprising crude DNA lysis by simple heat treatment coupled loop‐mediated isothermal amplification with hydroxynaphthol blue for Chlamydia trachomatis …
Number of citations: 35 academic.oup.com
K Nie, X Zhao, X Ding, XD Li, SM Zou… - Clinical Microbiology …, 2013 - Wiley Online Library
… C for 60 min with the addition of hydroxynaphthol blue dye before amplification. The detection limits … LAMP with hydroxynaphthol blue (HNB) dye was used in our laboratory and is being …
Number of citations: 43 onlinelibrary.wiley.com
M Goto, E Honda, A Ogura, A Nomoto, KI Hanaki - Biotechniques, 2009 - Future Science
Loop-mediated isothermal amplification (LAMP), a novel gene amplification method, enables the synthesis of larger amounts of both DNA and a visible byproduct—namely, magnesium …
Number of citations: 095 www.future-science.com
O Kokhan, DR Marzolf - Analytical biochemistry, 2019 - Elsevier
… We present a detailed study of hydroxynaphthol blue (HNB) as an indicator of several divalent metal cations, but with emphasis on Ni 2+ , clarifying and correcting many errors and …
Number of citations: 8 www.sciencedirect.com
TC Cardoso, HF Ferrari, LC Bregano… - Molecular and cellular …, 2010 - Elsevier
… The reaction is performed in one step in a single tube at 65 C for 45 min, with hydroxynaphthol blue (HNB) dye added prior to amplification. The detection limit of the RT-LAMP assay …
Number of citations: 68 www.sciencedirect.com
HG Brittain - Analytica Chimica Acta, 1978 - Elsevier
… Three states of hydroxynaphthol blue have been identified in the absorption specka of the dye as solution pH is varied. EXNB exists in a red (E&B) form below pH 4 (Amar. = 530 nm) …
Number of citations: 15 www.sciencedirect.com
SLC Ferreira, NO Leite, AF Dantas, JB de Andrade… - Talanta, 1994 - Elsevier
The reaction of aluminium(III) with Hydroxynaphtol Blue (HNB) in aqueous media at apparent pH 5.5 results in a red complex that is stable for at least 4 hr. Beer's Law is obeyed up to …
Number of citations: 18 www.sciencedirect.com
KP Anupama, A Nayak, I Karunasagar… - World Journal of …, 2020 - Springer
… In this study, we have developed a LAMP assay combined with hydroxynaphthol blue (HNB) dye for the simple visual detection of V. parahaemolyticus without compromising the …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.